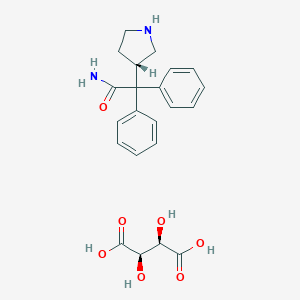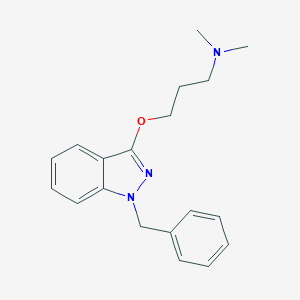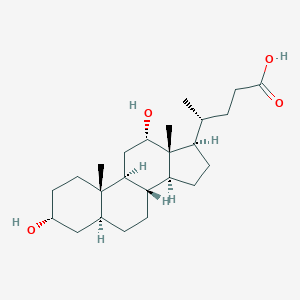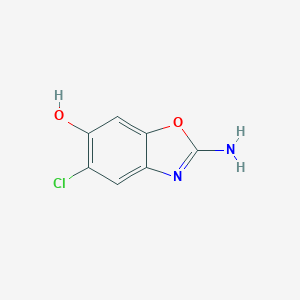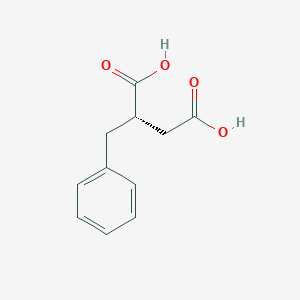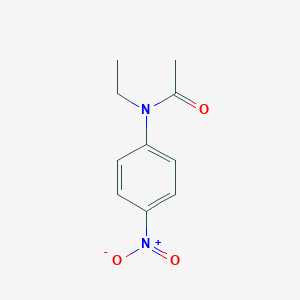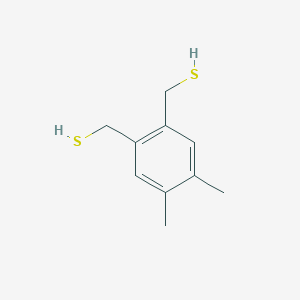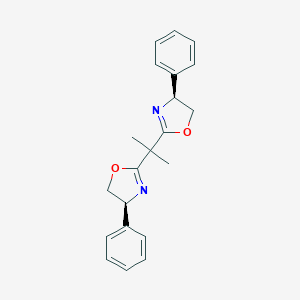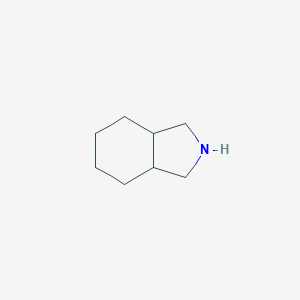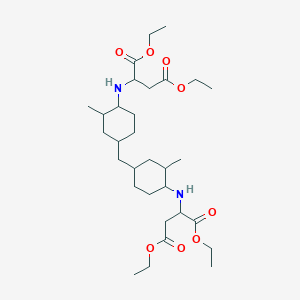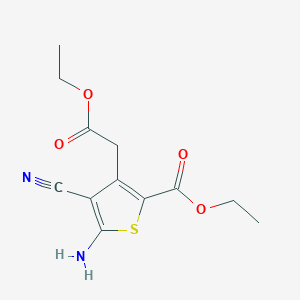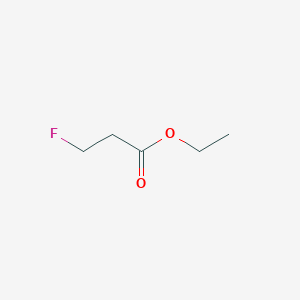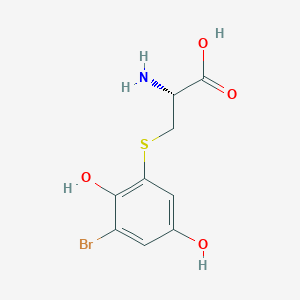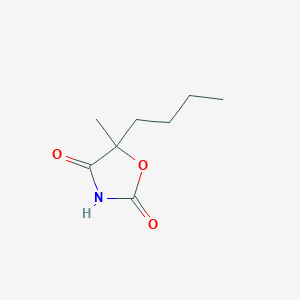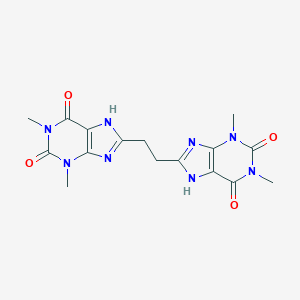
Theophylline, 8,8'-ethylenebis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8,8'-ethylenebis- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a xanthine derivative that has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, there has been growing interest in the use of theophylline in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
Theophylline, 8,8'-ethylenebis- works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP in the body, which in turn leads to the activation of various signaling pathways. These pathways are involved in a wide range of physiological processes, including smooth muscle relaxation, bronchodilation, and the release of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Theophylline, 8,8'-ethylenebis- has a number of biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and mood regulation. Theophylline also has bronchodilatory effects, which make it useful in the treatment of respiratory diseases such as asthma and Theophylline, 8,8'-ethylenebis-. In addition, theophylline has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline, 8,8'-ethylenebis- has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable, which makes it easy to store and transport. However, there are also some limitations to its use. For example, theophylline can be toxic at high concentrations, which can limit its use in certain experiments. In addition, theophylline can interact with other compounds, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on theophylline, 8,8'-ethylenebis-. One promising area of research is in the development of new drugs that are based on theophylline. Researchers are currently exploring the use of theophylline derivatives in the treatment of a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. In addition, researchers are also exploring the use of theophylline in combination with other drugs, which may enhance its therapeutic effects. Finally, researchers are also exploring the use of theophylline in the development of new diagnostic tools for a wide range of diseases.
Métodos De Síntesis
Theophylline, 8,8'-ethylenebis- can be synthesized from theophylline and ethylenediamine. The reaction involves the formation of a complex between the two compounds, which is then heated to produce the final product. The synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
Theophylline, 8,8'-ethylenebis- has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that theophylline can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and mood regulation. Theophylline has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Número CAS |
1784-67-4 |
|---|---|
Nombre del producto |
Theophylline, 8,8'-ethylenebis- |
Fórmula molecular |
C16H18N8O4 |
Peso molecular |
386.37 g/mol |
Nombre IUPAC |
8-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N8O4/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |
Clave InChI |
AZDQOGJHRRZXFQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Otros números CAS |
1784-67-4 |
Sinónimos |
8,8'-Ethylenebistheophyline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



